molecular formula C17H22N2O3S B2394852 N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-5-methylisoxazole-3-carboxamide CAS No. 2034549-10-3

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-5-methylisoxazole-3-carboxamide

Cat. No. B2394852
CAS RN: 2034549-10-3
M. Wt: 334.43
InChI Key: FMWXMZYFBANOQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H22N2O3S and its molecular weight is 334.43. The purity is usually 95%.
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Scientific Research Applications

Isoxazole Derivatives as Disease-Modifying Antirheumatic Drugs

Isoxazole derivatives, such as leflunomide and its active metabolite A77-1726, have been explored for their promising disease-modifying antirheumatic drug (DMARD) properties, now in clinical trials. These compounds, including malononitrilamides like MNA279 and MNA715, and HR325, have shown potential in blocking rejection after allograft and xenograft transplantation in animals. Their mechanism of action involves the inhibition of mitochondrial dihydroorotate dehydrogenase, a key enzyme in pyrimidine de novo synthesis, essential for normal immune cell functions. This inhibition leads to a reduction in pyrimidine nucleotide pools, impacting immune responses (W. Knecht & M. Löffler, 1998).

Antimycobacterial Activity of N-Alkoxyphenylhydroxynaphthalenecarboxamides

Research on N-alkoxyphenylhydroxynaphthalenecarboxamides has revealed their potential as antimycobacterial agents. These compounds have shown activity against Mycobacterium tuberculosis H37Ra, M. kansasii, and M. smegmatis, with some displaying activity comparable to or higher than rifampicin. Their antimycobacterial efficacy, combined with low cytotoxicity, highlights their potential in developing treatments for mycobacterial infections (T. Goněc et al., 2016).

Antimicrobial and Herbicidal Applications

Isoxazole compounds have been synthesized with the intent of exploring their antimicrobial and herbicidal activities. For example, N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and their isoxazole equivalents have demonstrated potential antibacterial activity against various bacterial strains, including B. subtilis, and antifungal activity against A. niger. These findings suggest the utility of isoxazole derivatives in agricultural applications to control pests and diseases (D. Sowmya et al., 2018).

Synthesis and Characterization of Research Chemicals

The synthesis and characterization of isoxazole-containing compounds have been a focus in the field of drug discovery and research chemicals. Studies like those on N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) highlight the importance of accurate identification and characterization in the development of new pharmacological tools and potential therapeutic agents (Gavin McLaughlin et al., 2016).

properties

IUPAC Name

N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-5-methyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-11-9-13(19-22-11)16(21)18-10-17(7-3-4-8-17)15-6-5-14(23-15)12(2)20/h5-6,9,12,20H,3-4,7-8,10H2,1-2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWXMZYFBANOQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2(CCCC2)C3=CC=C(S3)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-5-methylisoxazole-3-carboxamide

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